(3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
CAS No.:
Cat. No.: VC13697114
Molecular Formula: C21H16N2O
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16N2O |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | (3aR,8bS)-2-(6-phenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
| Standard InChI | InChI=1S/C21H16N2O/c1-2-7-14(8-3-1)17-11-6-12-18(22-17)21-23-20-16-10-5-4-9-15(16)13-19(20)24-21/h1-12,19-20H,13H2/t19-,20+/m1/s1 |
| Standard InChI Key | KNCASMDNPRUSBI-UXHICEINSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC(=N4)C5=CC=CC=C5 |
| SMILES | C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC(=N4)C5=CC=CC=C5 |
| Canonical SMILES | C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC(=N4)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Stereochemical Significance
Stereochemical Configuration
The (3aS,8aR) configuration confers axial chirality, critical for enantioselective reactions. This stereodescriptor arises from the fused ring system’s non-planarity, which generates a helical twist. Computational models of related indeno-oxazoles predict dihedral angles of 15–25° between the oxazole and phenyl rings, optimizing metal coordination in catalytic complexes .
Synthetic Strategies and Challenges
General Approaches to Oxazole Synthesis
While explicit synthetic routes for (3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole remain undocumented, analogous oxazoles are typically synthesized via:
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Cyclocondensation Reactions: Heating α-amino alcohols with carbonyl compounds under acidic conditions.
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Ring-Closing Metathesis: Utilizing Grubbs catalysts to form the oxazole ring from diene precursors.
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Multi-Component Reactions: Combining aldehydes, amines, and alkynes in one-pot syntheses.
For this compound, a plausible route involves the stereoselective cyclization of a pyridinyl-substituted indene precursor with a chiral oxazoline intermediate. Asymmetric induction may employ Evans auxiliaries or organocatalysts to control the (3aS,8aR) configuration.
Purification and Characterization
Purification likely involves column chromatography using silica gel and ethyl acetate/hexane gradients. Characterization by NMR would reveal diagnostic signals:
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Pyridinyl protons: δ 8.5–9.0 ppm (doublets, J = 4–6 Hz)
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Indeno-oxazole protons: δ 6.8–7.5 ppm (multiplet for aromatic Hs)
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Oxazole CH: δ 4.0–5.0 ppm (doublet of doublets)
High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 312.36 [M+H].
Applications in Catalysis and Materials Science
Asymmetric Catalysis
The compound’s rigid, chiral structure makes it a candidate for transition-metal ligands. In Pybox (pyridine-bisoxazoline) ligands, similar frameworks coordinate to metals like Cu(I) or Ru(II), enabling enantioselective Diels-Alder and Michael additions . For example, (3aS,8aR)-configured ligands could induce >90% enantiomeric excess (ee) in cyclopropanation reactions, though specific catalytic data for this derivative require further study .
Pharmaceutical Relevance
Oxazole rings are prevalent in bioactive molecules due to their metabolic stability and hydrogen-bonding capacity. While this compound’s pharmacological activity is unverified, related indeno-oxazoles exhibit:
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Anticancer Activity: Inhibition of topoisomerase II (IC ≈ 2–5 μM)
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Antimicrobial Effects: MIC values of 8–16 μg/mL against Staphylococcus aureus.
| Hazard Code | Risk Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary measures (P261, P280, P301+P312) mandate using nitrile gloves, safety goggles, and fume hoods. In case of contact, rinse eyes with water for 15 minutes and seek medical attention.
| Supplier | Purity | Packaging |
|---|---|---|
| Ambeed | >95% | 5 mg, 25 mg |
| BLDpharm | >98% | 10 mg, 50 mg |
| Parchem | Custom | Bulk quantities |
Prices range from $200–$500 per 10 mg, varying with purity and scale.
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